

An In-Depth Technical Guide to the Spectroscopic Properties of 4-Hydroxyphenylglyoxal Hydrate

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Compound of Interest

Compound Name: *4-Hydroxyphenylglyoxal hydrate*

Cat. No.: *B113102*

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **4-Hydroxyphenylglyoxal hydrate**, a key intermediate in pharmaceutical and biochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the structural and electronic characteristics of this compound through Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity. By integrating theoretical principles with practical insights, this whitepaper serves as an essential resource for the accurate characterization and application of **4-Hydroxyphenylglyoxal hydrate**.

Introduction: The Significance of 4-Hydroxyphenylglyoxal Hydrate in Research and Development

4-Hydroxyphenylglyoxal hydrate, also known as p-Hydroxyphenylglyoxal monohydrate, is a versatile organic compound with significant applications in various scientific fields.^[1] Its utility stems from its unique bifunctional nature, possessing both a phenolic hydroxyl group and a hydrated glyoxal moiety. This structure makes it a valuable building block in the synthesis of

pharmaceuticals and agrochemicals.^[1] Furthermore, it serves as a crucial reagent in biochemical research for studying protein interactions and enzyme activity, and as an intermediate in analytical methods for the detection and quantification of biomolecules.^[1]

The presence of the hydrate form is a critical aspect of this molecule's chemistry. The geminal diol in the hydrated glyoxal group influences its reactivity, stability, and solubility, making a thorough understanding of its spectroscopic signature essential for its effective use.^[2] This guide provides an in-depth examination of the spectroscopic techniques used to characterize **4-Hydroxyphenylglyoxal hydrate**, offering both the theoretical underpinnings and practical methodologies for its analysis.

Chemical Structure and Properties:

Property	Value	Reference
IUPAC Name	2,2-dihydroxy-1-(4-hydroxyphenyl)ethan-1-one	
Synonyms	p-Hydroxyphenylglyoxal monohydrate, 4-Hydroxyphenylglyoxal monohydrate	[1]
Molecular Formula	C ₈ H ₈ O ₄	[2]
Molecular Weight	168.15 g/mol	[1]
CAS Number	197447-05-5	[1]
Appearance	Light yellow solid	[1]
Melting Point	108 - 110 °C	[1]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	0-8 °C, stored in inert gas	[1] [2]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing compounds with chromophores, such as the aromatic ring and carbonyl group present in 4-Hydroxyphenylglyoxal. The absorption of UV-Vis radiation promotes electrons from the ground state to higher energy excited states, providing information about the electronic structure of the molecule.

Theoretical Basis and Expected Absorptions

The UV-Vis spectrum of **4-Hydroxyphenylglyoxal hydrate** is expected to exhibit absorptions arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.

- $\pi \rightarrow \pi$ Transitions: These are typically high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π^* antibonding orbital. The substituted benzene ring is the primary contributor to these transitions.
- $n \rightarrow \pi$ Transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding (n) electron, typically from the oxygen atoms of the carbonyl and hydroxyl groups, to a π^* antibonding orbital.

The phenolic hydroxyl group and the hydrated glyoxal group act as auxochromes, modulating the position and intensity of the absorption maxima (λ_{max}) of the benzene chromophore. The hydroxyl group, being an electron-donating group, typically causes a bathochromic (red) shift in the $\pi \rightarrow \pi^*$ transitions.

Experimental Protocol: UV-Vis Spectrophotometry

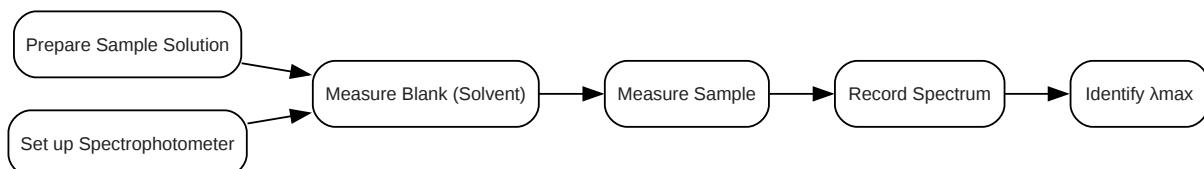
Objective: To determine the absorption maxima (λ_{max}) of **4-Hydroxyphenylglyoxal hydrate** in a suitable solvent.

Materials:

- **4-Hydroxyphenylglyoxal hydrate**
- Spectroscopic grade solvent (e.g., ethanol, methanol, or water)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Solution Preparation:** Prepare a stock solution of **4-Hydroxyphenylglyoxal hydrate** of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
- **Instrument Setup:** Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm).
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. This will be used to zero the instrument and subtract the solvent's absorbance.
- **Sample Measurement:** Fill another quartz cuvette with the sample solution and place it in the sample beam.
- **Data Acquisition:** Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength.
- **Data Analysis:** Identify the wavelengths at which maximum absorbance occurs (λ_{max}).

[Click to download full resolution via product page](#)**Caption:** Workflow for UV-Vis spectroscopic analysis.

Data Interpretation and Expected λ_{max}

For phenolic aldehydes, characteristic absorption bands are expected. The primary $\pi \rightarrow \pi^*$ transition (E2-band) for the benzene ring is typically observed around 200-230 nm. A secondary $\pi \rightarrow \pi^*$ transition (B-band) is expected at longer wavelengths, often between 250

and 290 nm. The $n \rightarrow \pi^*$ transition of the carbonyl group is generally weak and may appear as a shoulder on the B-band, typically above 300 nm.

Predicted UV-Vis Absorption Maxima (λ_{max}):

Transition	Predicted λ_{max} (nm)	Solvent
$\pi \rightarrow \pi^*$ (E2-band)	~220	Ethanol
$\pi \rightarrow \pi^*$ (B-band)	~280	Ethanol
$n \rightarrow \pi^*$	~320 (shoulder)	Ethanol

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both ^1H and ^{13}C NMR provide information about the chemical environment of the nuclei, their connectivity, and the stereochemistry of the molecule.

Causality in Experimental Choices for NMR

The choice of solvent is critical in NMR spectroscopy. For **4-Hydroxyphenylglyoxal hydrate**, deuterated solvents that can solubilize the compound without exchanging protons with the analyte are preferred.

- Deuterated Dimethyl Sulfoxide (DMSO-d₆): A common choice due to its excellent solvating power for polar compounds. The hydroxyl and hydrate protons will be observable as they exchange slowly with residual water in the solvent.
- Deuterium Oxide (D₂O): As a hydrate, the compound is expected to be soluble in water. However, the acidic protons of the hydroxyl and hydrate groups will rapidly exchange with the deuterium of the solvent, leading to their disappearance from the ^1H NMR spectrum. This can be a useful diagnostic experiment.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆:

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration
Ar-H (ortho to -C(OH) ₂)	7.8 - 8.0	Doublet (d)	2H
Ar-H (ortho to -OH)	6.8 - 7.0	Doublet (d)	2H
-CH(OH) ₂	5.5 - 6.0	Singlet (s)	1H
-C(OH) ₂	6.0 - 6.5	Broad Singlet (br s)	2H
Ar-OH	9.5 - 10.5	Broad Singlet (br s)	1H

Note: Predicted chemical shifts can vary. These values are estimates based on typical ranges for similar functional groups.

Interpretation:

- The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing hydrated glyoxal group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating hydroxyl group.
- The methine proton of the gem-diol will appear as a singlet.
- The hydroxyl protons of the gem-diol and the phenolic hydroxyl group will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆:

Carbon Assignment	Predicted δ (ppm)
C=O (ketone)	190 - 195
C-OH (phenolic)	160 - 165
C-H (aromatic, ortho to -C(OH) ₂)	130 - 135
C (aromatic, ipso to -C(OH) ₂)	125 - 130
C-H (aromatic, ortho to -OH)	115 - 120
-CH(OH) ₂	90 - 95

Note: These are predicted values.

Interpretation:

- The carbonyl carbon of the ketone is highly deshielded and will appear at the lowest field (highest ppm).
- The carbon bearing the phenolic hydroxyl group will also be significantly deshielded.
- The aromatic carbons will appear in the typical range of 115-135 ppm.
- The carbon of the gem-diol will be shielded compared to a carbonyl carbon and will appear in the range of 90-95 ppm.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-Hydroxyphenylglyoxal hydrate**.

Materials:

- **4-Hydroxyphenylglyoxal hydrate** (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube (5 mm)

- NMR spectrometer

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.
- Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.
- Acquisition of ^1H Spectrum: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the ^1H NMR spectrum.
- Acquisition of ^{13}C Spectrum: Set the appropriate acquisition parameters for the ^{13}C nucleus (this will typically require a longer acquisition time than ^1H) and acquire the spectrum.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Data Analysis: Integrate the peaks in the ^1H spectrum and assign the chemical shifts in both spectra.



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Caption: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis and Expected Vibrational Modes

The IR spectrum of **4-Hydroxyphenylglyoxal hydrate** will be characterized by the vibrational modes of its constituent functional groups:

- O-H Stretching: A broad and intense band is expected in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the stretching vibrations of the phenolic hydroxyl group and the gem-diol hydroxyl groups, which are involved in hydrogen bonding.
- C-H Stretching (Aromatic): A sharp, medium-intensity band is expected just above 3000 cm^{-1} .
- C=O Stretching: A strong, sharp absorption band is anticipated in the region of $1650\text{-}1700\text{ cm}^{-1}$ corresponding to the stretching of the ketone carbonyl group. The conjugation with the aromatic ring will lower this frequency compared to a simple aliphatic ketone.
- C=C Stretching (Aromatic): Medium to weak absorptions are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region due to the stretching of the carbon-carbon bonds within the benzene ring.
- C-O Stretching: Intense bands are expected in the $1000\text{-}1300\text{ cm}^{-1}$ region corresponding to the stretching of the C-O bonds of the phenolic hydroxyl and gem-diol groups.
- O-H Bending: Broad absorptions may be present in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain the IR spectrum of solid **4-Hydroxyphenylglyoxal hydrate**.

Materials:

- **4-Hydroxyphenylglyoxal hydrate** (a few milligrams)
- FTIR spectrometer with an ATR accessory

- Spatula

Procedure:

- Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.



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Caption: Workflow for ATR-FTIR analysis of a solid sample.

Data Interpretation and Expected IR Bands

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Strong, Broad	O-H stretch (phenolic and gem-diol)
~3050	Medium, Sharp	C-H stretch (aromatic)
~1670	Strong, Sharp	C=O stretch (ketone)
1500-1600	Medium-Weak	C=C stretch (aromatic)
1200-1300	Strong	C-O stretch (phenolic)
1000-1100	Strong	C-O stretch (gem-diol)

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Ionization Techniques and Expected Fragmentation

For a molecule like 4-Hydroxyphenylglyoxal, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) can be employed.

- Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion peak (M^+) may be weak or absent.
- Electrospray Ionization (ESI): This soft ionization technique typically produces the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$ with minimal fragmentation, allowing for the clear determination of the molecular weight.

Expected Fragmentation Pathways (EI-MS):

The fragmentation of 4-Hydroxyphenylglyoxal is likely to be driven by the cleavage of bonds adjacent to the carbonyl and hydroxyl groups.

- α -Cleavage: Cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the formation of a benzoyl cation (m/z 121) and a glyoxal radical.
- Loss of CO: The benzoyl cation can further lose a molecule of carbon monoxide to form a phenyl cation (m/z 77).
- Loss of H_2O : In the case of the hydrate, loss of a water molecule from the molecular ion is a likely fragmentation pathway.

PubChem GC-MS Data for 4-Hydroxyphenylglyoxal (anhydrous):

m/z	Relative Intensity	Possible Fragment
121	100% (Base Peak)	$[\text{C}_7\text{H}_5\text{O}_2]^+$ (p-hydroxybenzoyl cation)
65	High	$[\text{C}_5\text{H}_5]^+$
93	Medium	$[\text{C}_6\text{H}_5\text{O}]^+$ (phenoxy cation)

Source: PubChem CID 90568

Experimental Protocol: ESI-MS

Objective: To determine the accurate molecular weight of **4-Hydroxyphenylglyoxal hydrate**.

Materials:

- **4-Hydroxyphenylglyoxal hydrate**
- HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive mode, or with 0.1% ammonia for negative mode)
- Mass spectrometer with an ESI source

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g}/\text{mL}$) in the appropriate solvent.

- Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
- Instrument Settings: Set the mass spectrometer to operate in either positive or negative ion mode and define the mass range to be scanned.
- Data Acquisition: Acquire the mass spectrum.
- Data Analysis: Identify the m/z value of the molecular ion ($[M+H]^+$ or $[M-H]^-$).



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Caption: Workflow for ESI-Mass Spectrometry analysis.

Data Interpretation

- Positive Ion Mode: The expected protonated molecule $[M+H]^+$ for $C_8H_8O_4$ would have an m/z of 169.04.
- Negative Ion Mode: The expected deprotonated molecule $[M-H]^-$ would have an m/z of 167.03.

The observation of these ions would confirm the molecular weight of **4-Hydroxyphenylglyoxal hydrate**.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of **4-Hydroxyphenylglyoxal hydrate** provides a detailed and self-validating structural elucidation. UV-Vis spectroscopy reveals the electronic transitions characteristic of its phenolic and carbonyl chromophores. 1H and ^{13}C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, confirming the connectivity and chemical environments of all atoms within the molecule. IR spectroscopy offers a rapid and definitive identification of the key functional groups, particularly the hydroxyl and carbonyl moieties. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns.

By integrating the data from these complementary techniques, researchers can confidently verify the identity, purity, and structure of **4-Hydroxyphenylglyoxal hydrate**, enabling its effective and reliable use in drug development and scientific research. This guide serves as a foundational reference for the spectroscopic characterization of this important compound, promoting scientific rigor and advancing its application in various fields.

References

- PrepChem.
- MySkinRecipes.
- PrepChem. Synthesis of (4-Hydroxyphenyl)glyoxal. [\[Link\]](#)
- PubChem. 4-Hydroxyphenylglyoxal. [\[Link\]](#)

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